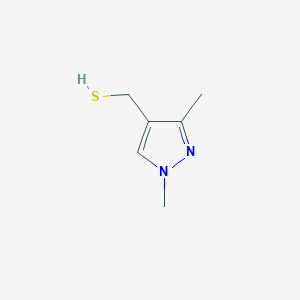

(1,3-dimethyl-1H-pyrazol-4-yl)methanethiol

Description

(1,3-dimethyl-1H-pyrazol-4-yl)methanethiol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Propriétés

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERGYDIDPKMWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemistry

In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

The compound has shown potential in biological and medicinal research. It is investigated for its antimicrobial and anti-inflammatory properties. Additionally, its derivatives are being explored for their potential as enzyme inhibitors and therapeutic agents .

Industry

In the industrial sector, (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it valuable in the development of catalysts for various chemical processes .

Mécanisme D'action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-dimethylpyrazole: Lacks the methanethiol group, resulting in different chemical properties and reactivity.

2,5-dimethylpyrazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

The presence of the methanethiol group in (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol imparts unique chemical properties, such as increased nucleophilicity and the ability to form stable metal complexes. These characteristics make it distinct from other pyrazole derivatives and valuable in various scientific and industrial applications .

Activité Biologique

(1,3-Dimethyl-1H-pyrazol-4-yl)methanethiol is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol, supported by data tables, case studies, and detailed research findings.

The molecular structure of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2S |

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol |

| CAS Number | [Not available] |

The biological activity of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol is primarily attributed to its interaction with various biological targets. Research indicates that pyrazole derivatives can modulate enzyme activity and influence signaling pathways related to inflammation and cancer progression. The thiol group in this compound may also play a role in redox reactions, contributing to its antioxidant properties.

Antioxidant Activity

A study demonstrated that (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol exhibits significant antioxidant activity. This was assessed using DPPH radical scavenging assays, where the compound showed a dose-dependent inhibition of radical formation.

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. In vitro studies indicated that (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol reduces the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For instance, (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol was tested against various cancer cell lines (e.g., MCF7 breast cancer cells) and exhibited cytotoxic effects with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models of acute inflammation, administration of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol resulted in a marked reduction in paw edema compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells.

Case Study 2: Anticancer Efficacy

A recent investigation evaluated the effects of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume and weight after treatment for four weeks.

Comparative Analysis

The biological activity of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol can be compared with other pyrazole derivatives:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| (1,3-Dimethyl-1H-pyrazol-4-yl)methanethiol | High | Moderate | Significant |

| 4-Methylpyrazole | Moderate | High | Moderate |

| 3-Acetylpyrazole | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.